molecular formula C13H13NO4 B3293569 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester CAS No. 885519-06-2

1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester

Cat. No.: B3293569
CAS No.: 885519-06-2
M. Wt: 247.25 g/mol
InChI Key: HFTKRVVJTGSFFZ-UHFFFAOYSA-N
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Description

1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester typically involves the reaction of indole derivatives with appropriate reagents. One common method is the reaction of indole with acetic anhydride and ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like toluene or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to improve efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 1-acetyl-4-keto-6-indole carboxylic acid ethyl ester.

    Reduction: Formation of 1-acetyl-4-hydroxy-6-indole carboxylic acid ethyl alcohol.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-Acetyl-4-hydroxy-6-indole carboxylic acid methyl ester
  • 1-Acetyl-4-hydroxy-6-indole carboxylic acid propyl ester
  • 1-Acetyl-4-hydroxy-6-indole carboxylic acid butyl ester

Uniqueness

1-Acetyl-4-hydroxy-6-indole carboxylic acid ethyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. Compared to its methyl, propyl, and butyl counterparts, the ethyl ester may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

ethyl 1-acetyl-4-hydroxyindole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(17)9-6-11-10(12(16)7-9)4-5-14(11)8(2)15/h4-7,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTKRVVJTGSFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN2C(=O)C)C(=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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